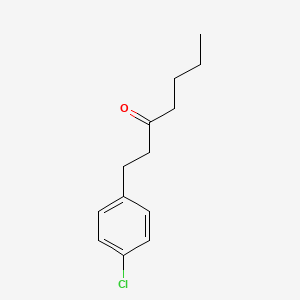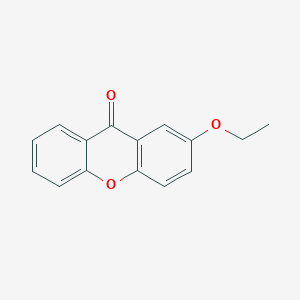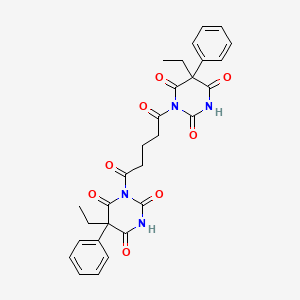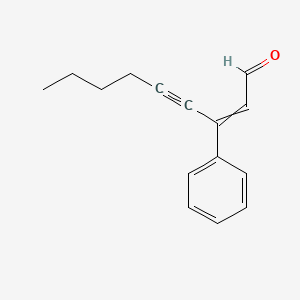
3-Phenylnon-2-en-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylnon-2-en-4-ynal is an organic compound characterized by the presence of a phenyl group attached to a non-2-en-4-ynal chain. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a subject of interest in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylnon-2-en-4-ynal typically involves the coupling of a phenylacetylene with an appropriate aldehyde under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylnon-2-en-4-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Phenylnon-2-en-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Phenylnon-2-en-4-ynal exerts its effects involves interactions with specific molecular targets. The compound’s triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological molecules. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-en-1-al: Similar structure but lacks the triple bond.
3-Phenylprop-2-yn-1-al: Contains a triple bond but lacks the double bond.
3-Phenylbut-2-en-1-al: Contains both double and triple bonds but with different positioning.
Uniqueness
3-Phenylnon-2-en-4-ynal is unique due to the presence of both a double bond and a triple bond in its structure, which imparts distinct reactivity and properties compared to similar compounds. This dual unsaturation allows for a broader range of chemical transformations and applications.
Propriétés
Numéro CAS |
104429-45-0 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3-phenylnon-2-en-4-ynal |
InChI |
InChI=1S/C15H16O/c1-2-3-4-6-11-15(12-13-16)14-9-7-5-8-10-14/h5,7-10,12-13H,2-4H2,1H3 |
Clé InChI |
KRKYCYXTTHCYHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(=CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
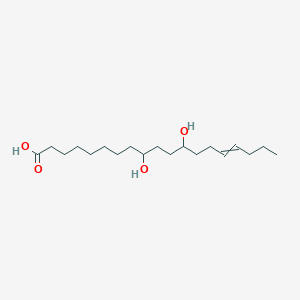
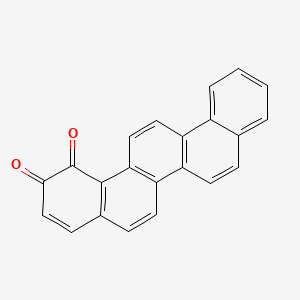
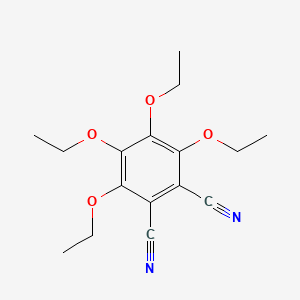
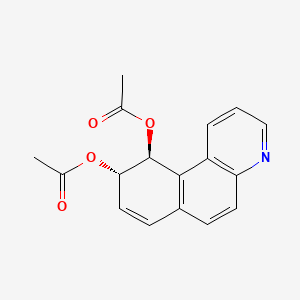
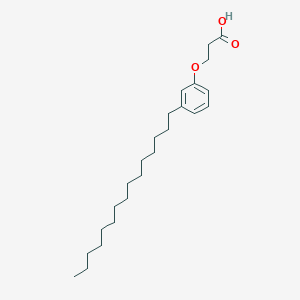
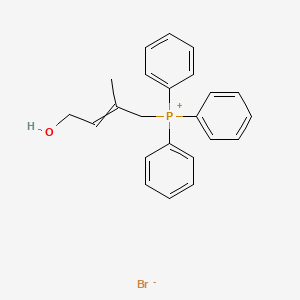
![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
